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CAS No.: 595-03-9

Cat. No.: B3344100

Get Quote

Executive Summary & Structural Causality
Cyclopentanedecol (systematically decahydroxycyclopentane, C₅H₁₀O₁₀) is a highly

hydroxylated organic cyclic polyol of significant interest in advanced organic synthesis and

materials science. Historically mischaracterized as "cyclopentanepentone pentahydrate"

(leuconic acid hydrate), modern spectroscopic analysis confirms it exists exclusively as a

fivefold geminal diol [1].

The causality behind this structural preference lies in molecular thermodynamics. The

hypothetical anhydrous precursor, cyclopentanepentone (C₅O₅), contains five adjacent sp²-

hybridized carbonyl groups. This configuration induces extreme dipole-dipole repulsion and

severe angle strain [2]. Upon exposure to water, the molecule undergoes exhaustive

nucleophilic attack, converting all sp² carbonyl carbons into sp³-hybridized geminal diols. This

hydration relieves the electrostatic repulsion and establishes a dense, stabilizing intramolecular

and intermolecular hydrogen-bonding network, making the deca-ol form thermodynamically

favorable [1].
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Caption: Thermodynamic pathway of cyclopentanepentone hydration to cyclopentanedecol.
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Spectroscopic Signatures & Mechanistic
Interpretation
To accurately characterize cyclopentanedecol, researchers must employ a multi-modal

spectroscopic approach. Each technique serves as a self-validating checkpoint to confirm the

exhaustive hydration of the cyclopentane ring.

¹³C NMR Spectroscopy
Causality & Interpretation: The transition from sp² (C=O) to sp³ (C(OH)₂) drastically alters the

local electron density. While typical cyclic ketones resonate above 190 ppm, the carbons in

cyclopentanedecol are bonded to two highly electronegative oxygen atoms. This specific

deshielding environment places the resonance of the sp³ carbons in the acetal/ketal region.

Because the molecule rapidly interconverts or maintains a time-averaged D₅ₕ symmetry in

solution, all five carbons are chemically equivalent, yielding a single, sharp resonance peak

around 95–100 ppm[3]. The complete absence of signals >190 ppm is the primary validation

that no unhydrated carbonyl groups remain.

¹H NMR Spectroscopy
Causality & Interpretation: Cyclopentanedecol contains 10 chemically equivalent hydroxyl

protons. The appearance of these protons is highly solvent-dependent due to chemical

exchange dynamics.

In D₂O: The labile hydroxyl protons rapidly exchange with deuterium. Consequently, the ¹H

NMR spectrum will show no distinct organic proton signals, only an intense residual solvent

peak (HOD) around 4.7 ppm.

In DMSO-d₆: Aprotic solvents with strong hydrogen-bond accepting capabilities (like DMSO)

slow down the proton exchange rate. In rigorously dry DMSO-d₆, the 10 hydroxyl protons

appear as a broad singlet (typically between 5.0 and 7.0 ppm, depending on concentration

and temperature).

FT-IR Spectroscopy
Causality & Interpretation: Infrared spectroscopy provides orthogonal validation to NMR. The

spectrum is dominated by a massive, broad O-H stretching band (3200–3400 cm⁻¹) due to the
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extensive hydrogen-bonding network. Strong C-O stretching bands are observed in the

fingerprint region (1050–1150 cm⁻¹). Crucially, the spectrum must lack any sharp absorption

bands in the 1700–1750 cm⁻¹ region. The absence of the ν(C=O) stretch definitively proves the

absence of the pentaketone form.

Quantitative Data Summary
Spectroscopic
Technique

Target Nucleus /
Bond

Expected Signal /
Chemical Shift

Mechanistic
Implication

¹³C NMR (D₂O) sp³ C(OH)₂
Singlet, ~95.0 – 100.0

ppm

Confirms geminal diol

formation; D₅ₕ

symmetry.

¹³C NMR (D₂O) sp² C=O Absent (>190 ppm)
Validates complete

hydration of the ring.

¹H NMR (DMSO-d₆) -OH protons
Broad singlet, ~5.0 –

7.0 ppm

Confirms presence of

hydroxyl groups;

slowed exchange.

¹H NMR (D₂O) -OH protons
Absent (Exchanges to

HOD at ~4.7 ppm)

Demonstrates high

lability of the geminal

diol protons.

FT-IR (KBr Pellet) ν(O-H)
Broad, strong, 3200 –

3400 cm⁻¹

Extensive

inter/intramolecular

hydrogen bonding.

FT-IR (KBr Pellet) ν(C-O)
Strong, 1050 – 1150

cm⁻¹

Confirms carbon-

oxygen single bonds.

FT-IR (KBr Pellet) ν(C=O) Absent (~1700 cm⁻¹)

Rules out

cyclopentanepentone

structure.

Experimental Methodologies: Synthesis &
Characterization
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The following protocol outlines the synthesis of cyclopentanedecol via the oxidation of

croconic acid, followed by a self-validating spectroscopic workflow [1, 4].

Synthesis Protocol
Rationale: Nitric acid acts as a powerful oxidizing agent to convert croconic acid into the fully

oxidized C₅ ring, which immediately hydrates in the aqueous acidic medium to form the stable

deca-ol.

Preparation: Equip a round-bottom flask with a magnetic stirrer and submerge it in an ice-

water bath to maintain 0 °C.

Oxidation: Add 30 mL of concentrated nitric acid (60 wt%) to the flask. Gradually introduce

3.92 g (20 mmol) of croconic acid trihydrate over a 10-minute period to control the

exothermic reaction.

Reaction Monitoring: Maintain stirring under a slow stream of flowing air. The system is self-

validating: the reaction is complete when the evolution of brown nitrogen oxide (NO₂) fumes

ceases and the solution transitions from colored to completely colorless.

Precipitation: Add an equal volume of pre-cooled methanol (0 °C) to the reaction mixture.

Causality: Methanol lowers the dielectric constant of the solvent system, drastically reducing

the solubility of the highly polar cyclopentanedecol without acting as a dehydrating agent

that might revert the geminal diols.

Isolation: Collect the resulting white crystalline solid via vacuum filtration. Wash sequentially

with 60 mL of cold methanol.

Drying: Dry the crystals in a vacuum desiccator at room temperature. Caution: Do not use

heat drying (e.g., >100 °C), as cyclopentanedecol melts with dehydration around 115 °C,

which will degrade the sample [1].

Spectroscopic Validation Workflow
IR Pellet Preparation: Grind 1–2 mg of the synthesized crystals with 100 mg of anhydrous

KBr. Press into a translucent pellet. Validation: Scan from 4000 to 400 cm⁻¹. If a peak at
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~1700 cm⁻¹ is observed, the sample has partially dehydrated or oxidized improperly; discard

and re-crystallize.

NMR Sample Preparation: Dissolve 15 mg of the validated crystals in 0.5 mL of D₂O.

Data Acquisition: Acquire the ¹³C NMR spectrum (minimum 128 scans due to the lack of

NOE enhancement on quaternary carbons, though the 5-fold symmetry compensates for

sensitivity). Confirm the singular peak at ~95–100 ppm.
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Caption: Synthesis and spectroscopic validation workflow for cyclopentanedecol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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